molecular formula C9H10N4 B14432442 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-24-9

1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile

Cat. No.: B14432442
CAS No.: 75985-24-9
M. Wt: 174.20 g/mol
InChI Key: CFVNPKDKGLJNJB-UHFFFAOYSA-N
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Description

1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is a chemical compound that features a pyrimidine ring substituted with a methyl group and an aziridine ring attached to a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile typically involves the reaction of 5-methylpyrimidine-4-carbaldehyde with aziridine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow synthesis techniques could also be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-Aziridinecarbonitrile, 1-[(5-methyl-4-pyrimidinyl)methyl]-
  • 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carboxamide

Comparison: 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrimidine and an aziridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the carbonitrile group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .

Properties

CAS No.

75985-24-9

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-[(5-methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile

InChI

InChI=1S/C9H10N4/c1-7-3-11-6-12-9(7)5-13-4-8(13)2-10/h3,6,8H,4-5H2,1H3

InChI Key

CFVNPKDKGLJNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CN2CC2C#N

Origin of Product

United States

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